
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO. It is a brominated cyclohexane derivative, where the bromine atom is attached to the first carbon of the cyclohexane ring, and a 4-methylpentan-2-yloxy group is attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane can be synthesized through the bromination of 2-((4-methylpentan-2-yl)oxy)cyclohexane. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium alkoxide (NaOR), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2-((4-methylpentan-2-yl)oxy)cyclohexanol or other substituted cyclohexanes.
Elimination Reactions: Formation of alkenes such as 1-((4-methylpentan-2-yl)oxy)cyclohexene.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-cyclohexanol: A brominated cyclohexane with a hydroxyl group.
1-Bromo-2-methoxycyclohexane: A brominated cyclohexane with a methoxy group.
1-Bromo-2-((4-methylpentan-2-yl)oxy)benzene: A brominated benzene derivative with a similar substituent.
Uniqueness
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to its specific substitution pattern, which combines a bromine atom and a 4-methylpentan-2-yloxy group on a cyclohexane ring
Eigenschaften
Molekularformel |
C12H23BrO |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
1-bromo-2-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
AOBVUFNVRIVAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OC1CCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
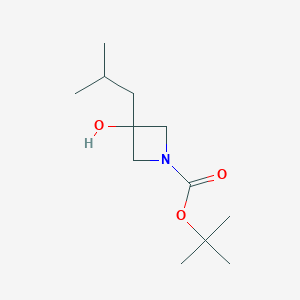
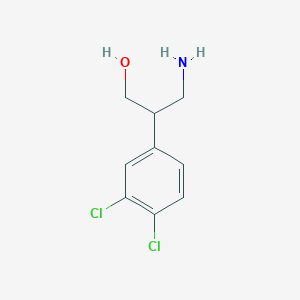
![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
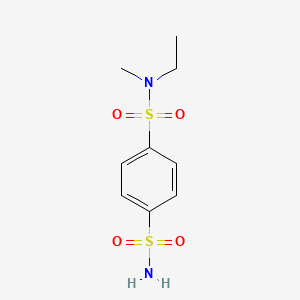
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
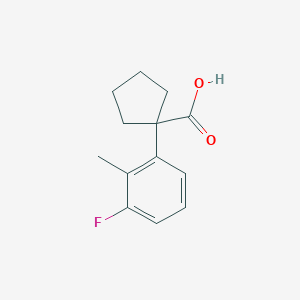

![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)
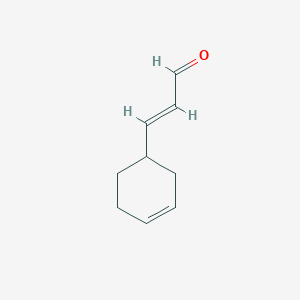
![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)
